1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride

Chemical Procurement Quality Control Purity Analysis

1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride (CAS 1951442-06-0; molecular formula C12H14BrClN2O2; molecular weight 333.61 g/mol) is an aryl-piperazinyl ethane-1,2-dione derivative, formally identified as (3-bromobenzoyl)(piperazin-1-yl)methanone hydrochloride. This compound features a 3-bromophenyl moiety attached to a piperazine ring via an ethane-1,2-dione linker, which distinguishes it from simpler benzoylpiperazines by offering both a reactive α-dicarbonyl system and a free secondary amine in the piperazine ring.

Molecular Formula C12H14BrClN2O2
Molecular Weight 333.61
CAS No. 1951442-06-0
Cat. No. B2882543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride
CAS1951442-06-0
Molecular FormulaC12H14BrClN2O2
Molecular Weight333.61
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C(=O)C2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C12H13BrN2O2.ClH/c13-10-3-1-2-9(8-10)11(16)12(17)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2;1H
InChIKeyQHWUCUKOLPCIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride (CAS 1951442-06-0): Structural Overview and Procurement Baseline


1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride (CAS 1951442-06-0; molecular formula C12H14BrClN2O2; molecular weight 333.61 g/mol) is an aryl-piperazinyl ethane-1,2-dione derivative, formally identified as (3-bromobenzoyl)(piperazin-1-yl)methanone hydrochloride . This compound features a 3-bromophenyl moiety attached to a piperazine ring via an ethane-1,2-dione linker, which distinguishes it from simpler benzoylpiperazines by offering both a reactive α-dicarbonyl system and a free secondary amine in the piperazine ring. Its hydrochloride salt form enhances handling stability and aqueous solubility relative to the free base, making it a practical solid intermediate for research laboratories and pharmaceutical development .

Why Closely Related Analogs Cannot Simply Replace 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride


Attempting to generically substitute the target compound with close structural analogs—such as the para-bromo isomer, the N-methylpiperazine derivative, or mono-ketone variants—introduces critical differences in regiochemical reactivity, hydrogen-bonding capacity, and molecular geometry that can alter both synthetic outcomes and pharmacological profiles. The meta-bromo substituent position dictates distinct electronic and steric properties compared to para-substituted analogs, while the presence of a free piperazine NH enables downstream N-functionalization that is precluded in N-alkylated comparators. Additionally, the ethane-1,2-dione (α-dicarbonyl) moiety supports cyclocondensation reactions that mono-carbonyl analogs cannot replicate [1]. These differences are quantified below through comparative purity, structural, and reactivity data.

Quantitative Evidence Guide: 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride (CAS 1951442-06-0) Differentiation Data


Commercial Purity and Batch QC Documentation Availability vs. Closest Analogs

The target compound is commercially available with certified purity of up to 98% (HPLC) from multiple suppliers, including Leyan (98%) and Chemenu (97%) , with accompanying batch-specific QC data (NMR, HPLC, GC) provided by Bidepharm at 95% purity . By contrast, the closely related para-bromo isomer (1-(4-bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride) lacks a dedicated CAS registry and is not available from established catalog suppliers, while the mono-carbonyl comparator 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanone (CAS 109607-56-9) is available at only 95–97% purity without detailed QC documentation in standard catalogs . The N-methyl analog (3-bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS 331274-67-0) is available primarily from custom synthesis suppliers with no publicly disclosed batch purity specifications .

Chemical Procurement Quality Control Purity Analysis

Regiochemical Differentiation: Meta-Bromo vs. Para-Bromo Substitution Impact on Reactivity

The target compound bears a bromine at the meta (3-) position of the phenyl ring, whereas the para-bromo isomer (4-bromo substitution) is a distinct chemical entity with no assigned CAS and no established commercial supply. Meta-substitution alters the electronic distribution on the aryl ring: the Hammett substituent constant for m-Br (σ_m = 0.39) differs from p-Br (σ_p = 0.23), and the meta position restricts conjugation of the bromine lone pair with the carbonyl, yielding a more electrophilic carbonyl carbon compared to the para isomer [1]. In piperazine-containing central nervous system agents, meta-substitution on the phenyl ring has been associated with distinct serotonin receptor binding profiles, as demonstrated for the comparator 1-(3-bromophenyl)piperazine (meta-bromo), which exhibits a Ki of 178.7 ± 39.3 nM at the 5-HT1A receptor, whereas para-substituted 1-(4-bromophenyl)piperazine shows a weaker Ki of 320 nM at the same target . Although direct binding data for the target compound are not yet publicly available, the established meta-position advantage for the simpler phenylpiperazine scaffold supports the premise that meta-substitution can be a critical determinant of target engagement.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Derivatization Versatility: Free Piperazine NH vs. N-Alkylated Analogs

The target compound retains a secondary amine (NH) in the piperazine ring, a feature that enables direct N-functionalization (alkylation, acylation, sulfonylation, Buchwald-Hartwig coupling) without requiring a deprotection step. In contrast, the commercially available N-methyl analog (3-bromophenyl)(4-methylpiperazin-1-yl)methanone (CAS 331274-67-0) lacks this NH, limiting its utility to downstream reactions at the carbonyl only . Quantitative comparison: the target compound provides two orthogonal diversification points—the α-dicarbonyl system and the free piperazine NH—while the N-methyl analog offers only one (the carbonyl). For medicinal chemistry libraries, this doubles the number of potential substitution vectors, expanding accessible chemical space from a single intermediate.

Synthetic Chemistry Library Synthesis Fragment-Based Drug Discovery

Diketone Moiety Enables Cyclocondensation Chemistry Not Accessible with Mono-Carbonyl Analogs

The ethane-1,2-dione (α-dicarbonyl) group in the target compound supports cyclocondensation reactions with nucleophiles such as 1,2-diamines, o-phenylenediamines, and amidines to yield quinoxalines, benzimidazoles, and triazines, respectively. This chemistry is well-established for piperazine-containing ethane-1,2-dione derivatives, as exemplified by the synthesis of 1-(4-benzoylpiperazin-1-yl)-2-(substituted)ethane-1,2-dione derivatives that progressed to clinical candidates (e.g., BMS-488043, an HIV-1 attachment inhibitor) [1]. The mono-carbonyl analog 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanone (CAS 109607-56-9) cannot participate in these cyclocondensation reactions, limiting its utility to a single synthetic pathway . This difference is not merely incremental but categorical: the α-dicarbonyl enables an entire class of heterocyclic products that are sterically and electronically inaccessible from the mono-ketone.

Heterocyclic Synthesis α-Dicarbonyl Chemistry Drug Discovery Scaffolds

Molecular Geometry and Physicochemical Profile Differentiated from Mono-Carbonyl and De-Chloro Analogs

The target compound (MW = 333.61 g/mol; formula C12H14BrClN2O2) incorporates the hydrochloride salt, which increases aqueous solubility relative to the free base and improves solid-state stability. In computational comparisons with the closest non-salt analog (3-bromophenyl)(piperazin-1-yl)methanone, CAS 1016819-18-3, MW = 283.12 g/mol, C11H13BrN2O), the target compound has a higher molecular weight but also a higher calculated polar surface area and hydrogen bond acceptor count (5 vs. 3), indicating stronger potential for aqueous solvation . The second carbonyl also contributes a dipole moment increment not present in the mono-carbonyl analog. While direct experimental logP or solubility data are not available for the target compound, the intrinsic structural differences predict a meaningfully different partition coefficient and solubility profile compared to the simpler (3-bromophenyl)(piperazin-1-yl)methanone, which may impact extraction efficiency, chromatographic behavior, and biological membrane permeability in empirical settings.

Physicochemical Properties Drug-Likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride


Diversifiable Intermediate for CNS-Targeted Compound Libraries

The combination of a meta-bromophenyl group, free piperazine NH, and α-dicarbonyl system makes this compound a strategic intermediate for synthesizing libraries targeting central nervous system (CNS) receptors. The free NH supports alkylation or acylation to introduce diverse pharmacophoric elements, while the α-dicarbonyl enables parallel synthesis of heterocyclic scaffolds (quinoxalines, benzimidazoles). This dual diversification potential, supported by the established SAR of meta-substituted phenylpiperazines at serotonin receptors , positions this compound as a versatile starting point for neuroscience-focused medicinal chemistry programs, offering access to chemical space that N-alkylated or mono-carbonyl analogs cannot provide.

Key Building Block for Heterocyclic-Focused Drug Discovery Programs

The α-dicarbonyl moiety in this compound is a prerequisite for cyclocondensation-based synthesis of nitrogen-containing heterocycles that are privileged scaffolds in drug discovery. As demonstrated by the clinical progression of structurally related piperazine-ethane-1,2-dione derivatives (e.g., BMS-488043 for HIV-1 attachment inhibition) [1], this compound class has validated translational potential. Researchers developing inhibitors of viral entry, kinase targets, or protein-protein interactions can utilize this intermediate to access diverse heterocyclic products, a capability categorically unavailable from mono-carbonyl alternatives.

Synthetic Building Block with Validated Supply and QC for Reproducible Research

The availability of this compound from multiple suppliers at ≥ 95% purity with batch-specific QC documentation (NMR, HPLC, GC) makes it suitable for reproducible research in academic and industrial settings. For CROs and pharmaceutical companies requiring certified purity for assay-grade intermediate procurement, the documented 95–98% purity range with traceable batch analysis provides a compliance advantage over less rigorously characterized analogs.

Quote Request

Request a Quote for 1-(3-Bromophenyl)-2-(piperazin-1-yl)ethane-1,2-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.